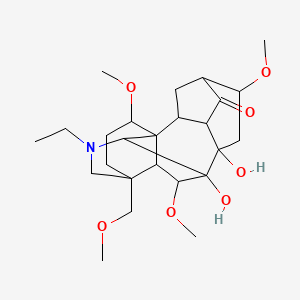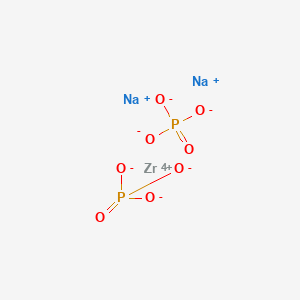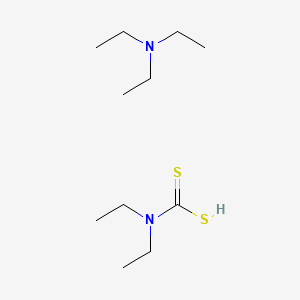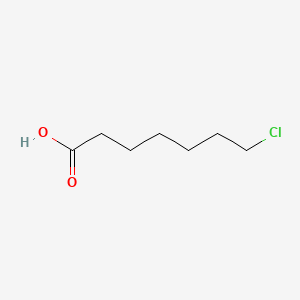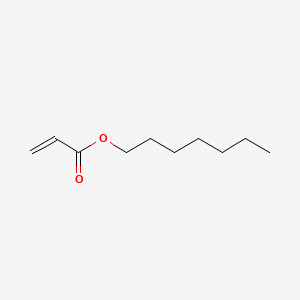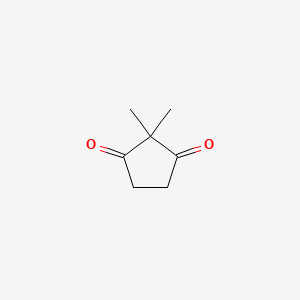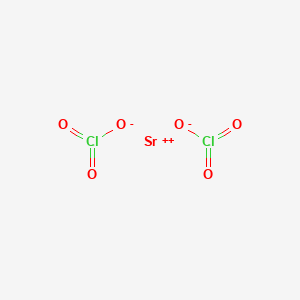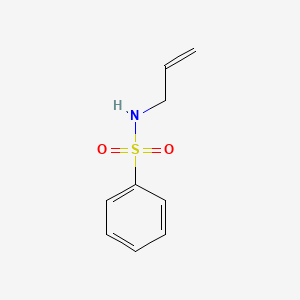
n-Allylbenzenesulfonamide
Overview
Description
N-Allylbenzenesulfonamide is an organic compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a white crystalline solid, soluble in some organic solvents such as ether and dimethylformamide .
Synthesis Analysis
The synthesis of this compound involves various methods. A common method involves the reaction of phenylsulfonyl chloride with allyl alcohol, generating n-Allylbenzenesulfonyl chloride. This intermediate then reacts with ammonia or amines to produce this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group and an allyl group . The linear formula is C9H11NO2S .Scientific Research Applications
Phytotoxicity in Agriculture
N-Allylbenzenesulfonamides, specifically N-Allyl-N-α-substituted benzyl benzenesulfonamides, have been studied for their phytotoxic activities against barnyard grass and rice plants. These compounds exhibit potent phytotoxicity against barnyard grass, with high selectivity between transplanted rice seedlings and barnyard grass. This suggests potential use in selective weed control in agriculture (Omokawa, Takeuchi, Konnai, & Takematsu, 1986).
Catalysis and Synthesis
N-Allylbenzenesulfonamide derivatives have been utilized in catalysis and synthesis. For instance, 4-tert-Butylbenzenesulfonamide is a substituent in tetra peripherally substituted Fe(ii) phthalocyanine, used for the oxidation of olefins like cyclohexene and styrene, leading to the formation of significant chemical products (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Synthesis of Pharmaceutical Intermediates
N-Cyano-N-phenyl-p-methylbenzenesulfonamide is used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This method is efficient for preparing pharmaceutical intermediates, showcasing the role of these compounds in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011).
Organic Synthesis Applications
This compound derivatives have been employed in various organic synthesis applications. For example, palladium-catalyzed allylation of arenesulfonamides and subsequent reactions have been studied, indicating their utility in the synthesis of complex organic molecules (Cerezo, Cortes, Moreno-Mañas, Pleixats, & Roglans, 1998).
Crystallographic Studies
The crystal structures of this compound derivatives have been determined, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the properties and potential applications of these compounds in various fields (Chicha, Rakib, Abderrafia, Saadi, & El Ammari, 2013).
Mechanism of Action
Target of Action
n-Allylbenzenesulfonamide, like other sulfonamides, primarily targets the carbonic anhydrase and dihydropteroate synthetase enzymes . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, this compound prevents the production of folic acid, a crucial component for bacterial DNA synthesis . This results in the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, allowing them to reach their target sites effectively . The metabolism and elimination of these compounds can vary, and further studies are needed to elucidate these aspects for this compound .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively inhibits the growth and proliferation of bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzymes can affect the efficacy of this compound . Additionally, factors such as pH and temperature can influence the stability and activity of this compound
properties
IUPAC Name |
N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSDMZUIKMAAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292783 | |
| Record name | n-allylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50487-70-2 | |
| Record name | NSC85509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-allylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



